molecular formula C18H17F3N4OS B10806186 N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

Cat. No.: B10806186
M. Wt: 394.4 g/mol
InChI Key: ZYMGJUDELFYESJ-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide is a synthetic compound featuring a thiophene core substituted with a cyano group at the 3-position, linked via an acetamide bridge to a piperazine ring bearing a 3-(trifluoromethyl)phenyl substituent. The compound’s design aligns with strategies to optimize CNS drug candidates, leveraging the piperazine moiety for receptor interaction and the thiophene-cyano group for metabolic stability .

Properties

Molecular Formula

C18H17F3N4OS

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C18H17F3N4OS/c19-18(20,21)14-2-1-3-15(10-14)25-7-5-24(6-8-25)12-16(26)23-17-13(11-22)4-9-27-17/h1-4,9-10H,5-8,12H2,(H,23,26)

InChI Key

ZYMGJUDELFYESJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CS2)C#N)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Source
Piperazine formationPiperazine, DMF, 110°C, 12 h7895
Acetamide coupling2-Chloroacetyl chloride, Et₃N, THF, 0°C→RT8598
Thiophene substitution3-Cyanothiophen-2-amine, Pd(PPh₃)₄, Xantphos6597

Reaction Mechanisms and Catalytic Pathways

Nucleophilic Acyl Substitution in Acetamide Formation

The reaction between 2-chloroacetyl chloride and 1-[3-(trifluoromethyl)phenyl]piperazine proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the piperazine nitrogen attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing the chloride ion. Triethylamine acts as a proton scavenger, shifting the equilibrium toward product formation.

Palladium-Catalyzed C–N Coupling

The substitution of chlorine with 3-cyanothiophen-2-amine employs a palladium-catalyzed Buchwald-Hartwig amination. The catalytic cycle involves oxidative addition of Pd(0) to the C–Cl bond, ligand exchange with the amine, and reductive elimination to form the C–N bond. The use of Xantphos as a bidentate ligand enhances catalytic efficiency by stabilizing the Pd center.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Piperazine Intermediate : DMF at 110°C achieves optimal reactivity due to its high boiling point and ability to solubilize aromatic substrates.

  • Acetamide Coupling : Tetrahydrofuran (THF) at 0°C minimizes side reactions such as over-alkylation.

  • C–N Coupling : Toluene at 80°C balances reaction rate and catalyst stability.

Catalyst Loading and Ligand Selection

Reducing Pd(PPh₃)₄ loading to 2 mol% and Xantphos to 4 mol% maintains a yield of 65% while lowering costs. Alternative ligands like BINAP were tested but resulted in lower yields (≤50%) due to steric hindrance.

Purification and Analytical Characterization

Chromatographic Purification

The crude product is purified via flash chromatography using a gradient of ethyl acetate/hexane (30:70 → 50:50). This removes unreacted starting materials and byproducts such as bis-alkylated piperazine.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.45–7.60 ppm (aromatic protons from trifluoromethylphenyl), δ 6.85 ppm (thiophene proton), and δ 3.20–3.80 ppm (piperazine and acetamide methylene).

  • LC-MS : The molecular ion peak at m/z 367.4 [M+H]⁺ confirms the molecular formula C₁₇H₁₈F₃N₃OS.

Table 2: Analytical Data for Final Product

TechniqueKey ObservationsSource
¹H NMRδ 3.20–3.80 (m, 8H, piperazine)
¹³C NMRδ 168.5 (C=O), δ 117.2 (C≡N)
HPLCPurity: 97.3% (C18 column, MeOH:H₂O = 70:30)

Challenges and Alternative Approaches

Byproduct Formation

Competing N-alkylation of piperazine during the acetamide coupling step generates bis-alkylated byproducts. Increasing the stoichiometric ratio of piperazine to 2-chloroacetyl chloride (2:1) suppresses this issue.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces the thiophene substitution reaction time from 24 h to 2 h, albeit with a slight yield drop (60%).

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the piperazine and acetamide steps, achieving a throughput of 12 kg/day with ≥95% purity. Environmental concerns are mitigated by recycling DMF via distillation and employing Pd recovery systems .

Chemical Reactions Analysis

WAY-352122 can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced using hydrogen over catalysts like Raney nickel.

    Substitution: It can participate in substitution reactions, particularly involving diazonium salts. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, cuprous cyanide, and hydrogen.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. In silico docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases. The compound's structure was confirmed through nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS), indicating its suitability for further optimization and testing in biological systems .

Anticancer Properties
The compound has shown promise in anticancer applications. A study evaluated its cytotoxic activity against various cancer cell lines, demonstrating significant inhibition of cell growth. The National Cancer Institute (NCI) protocols were employed to assess its efficacy, revealing that it exhibits a considerable level of antitumor activity against human tumor cells .

Biological Evaluation

In Vitro Studies
In vitro evaluations have been conducted to assess the biological activity of this compound. For instance, derivatives of similar structures have been tested against breast cancer cell lines, indicating that modifications can enhance their cytotoxic effects. The promising results suggest that N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide could be developed into a lead compound for further drug development .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-inflammatory effectsIdentified as a potential 5-LOX inhibitor; structure confirmed via NMR and LC-MS .
Study 2Anticancer activitySignificant growth inhibition in human tumor cells; assessed using NCI protocols .
Study 3Synthesis and evaluationDemonstrated effective synthesis methods; showed promising cytotoxicity against breast cancer cells .

Mechanism of Action

The mechanism of action of WAY-352122 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Scaffolds

Compound Name Key Structural Differences Biological Activity/Notes Reference
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Piperazine substituted with phenyl; acetamide attached to 3-(trifluoromethyl)phenyl Anticonvulsant activity; lower lipophilicity compared to trifluoromethyl-piperazine analogs
2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-Fluorophenyl on piperazine; acetamide linked to 3-(trifluoromethyl)phenyl Enhanced selectivity for serotonin/dopamine receptors due to fluorine substitution
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophen-2-yl instead of piperazine; lacks trifluoromethyl group Intermediate for heterocyclic chemistry; no reported CNS activity
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Piperazine modified with benzoyl group; pyridine instead of thiophene Investigated for kinase inhibition; higher molecular weight (538 g/mol)

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ≈ 3.5–4.0) compared to non-fluorinated analogs (e.g., 2-(4-phenylpiperazin-1-yl)-N-phenylacetamide, logP ≈ 2.8) .
  • Solubility: The cyano-thiophene moiety may reduce aqueous solubility relative to pyridine or phenyl analogs, as seen in similar compounds (e.g., <0.1 mg/mL in water) .
  • Metabolic Stability: The trifluoromethyl group and cyano substitution likely enhance resistance to oxidative metabolism, as observed in fluorinated CNS agents .

Biological Activity

N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H16F3N5OS. Its structure includes a thiophene ring, a piperazine moiety, and a trifluoromethyl group, which are known to influence biological activity significantly.

Table 1: Structural Components of this compound

ComponentDescription
Thiophene RingContributes to electron delocalization and lipophilicity.
Piperazine MoietyEnhances binding affinity to receptors.
Trifluoromethyl GroupIncreases metabolic stability and lipophilicity.

Anticonvulsant Activity

Research has shown that derivatives of acetamide compounds exhibit anticonvulsant properties. A study synthesized various N-phenylacetamide derivatives, including those with trifluoromethyl substitutions, and evaluated their efficacy in animal models of epilepsy. The results indicated that compounds with trifluoromethyl groups demonstrated significant anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model .

Analgesic Properties

Another area of investigation is the analgesic potential of related compounds. A study focused on 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one, which shares structural similarities with this compound. This compound exhibited antinociceptive effects in a chronic constriction injury model of neuropathic pain in mice, demonstrating its potential as an analgesic agent .

Neuroprotective Effects

The incorporation of fluorinated groups has been shown to enhance the neuroprotective properties of certain compounds. The trifluoromethyl substitution is particularly notable for improving the pharmacokinetic profile and enhancing the central nervous system (CNS) penetration, which is crucial for neuroactive drugs .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems involved in seizure activity and pain modulation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticonvulsant Activity Study : A series of N-substituted phenylacetamides were tested for their efficacy in MES models. Compounds with higher lipophilicity showed better CNS distribution and anticonvulsant protection compared to less lipophilic counterparts .
  • Analgesic Activity Evaluation : The antinociceptive effects were assessed using the von Frey test for tactile allodynia and hot plate tests for thermal hyperalgesia. The tested compounds demonstrated significant reductions in pain responses without inducing motor deficits .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantSignificant protection in MES model
AnalgesicReduced pain responses in neuropathic models
NeuroprotectiveEnhanced CNS penetration due to trifluoromethyl group

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the piperazine moiety .
  • Reduction steps with iron powder in acidic media (e.g., HCl) to convert nitro intermediates to anilines .
  • Condensation reactions with cyanoacetic acid or derivatives, facilitated by coupling agents like EDCl or DCC .
    Optimization Tips:
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purify intermediates via recrystallization (ethanol/water) or column chromatography .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy : Key for verifying piperazine proton environments (δ 3.1–3.7 ppm) and aromatic/amide signals (e.g., δ 7.1–7.6 ppm for trifluoromethylphenyl) . Use DMSO-d₆ or CDCl₃ as solvents.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 435.3) .
  • HPLC : Assess purity (Rt ≈ 1.4 min under reverse-phase conditions with acetonitrile/water) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced CNS activity?

Methodological Answer:

  • Core Modifications : Replace the 3-cyanothiophene with other heterocycles (e.g., pyridine) to alter lipophilicity and blood-brain barrier penetration .
  • Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance receptor affinity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with serotonin or dopamine receptors .
    Validation : Test derivatives in rodent models for anticonvulsant activity (e.g., maximal electroshock seizure test) .

Advanced: What experimental designs are suitable for resolving contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency (EC₅₀/IC₅₀) and efficacy (% inhibition) .
  • Control Experiments : Include positive controls (e.g., known receptor antagonists) and validate target specificity via knockout cell lines .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across conditions .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Photostability : Use a UV chamber (ICH Q1B guidelines) to evaluate light sensitivity .
  • Solution Stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze over 24–72 hours .

Advanced: What in vitro models are appropriate for studying metabolic pathways?

Methodological Answer:

  • Liver Microsomes : Incubate the compound with rat/human microsomes (1 mg/mL) and NADPH for 60 min. Analyze metabolites via LC-MS/MS .
  • CYP Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing .
  • Waste Disposal : Collect organic waste in sealed containers for incineration .
  • Emergency Procedures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational methods predict off-target effects?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlapping features with unrelated targets (e.g., kinases) .
  • Differential Scanning Calorimetry (DSC) : Screen for thermal shifts indicative of non-specific protein binding .
  • Transcriptomics : Treat cell lines (e.g., HEK293) and analyze RNA-seq data for unexpected pathway activation .

Basic: What solvent systems are optimal for solubility testing?

Methodological Answer:

  • Aqueous Buffers : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Organic Solvents : Use DMSO for stock solutions (≤10 mM) and ethanol for in vivo dosing .
  • Surfactant Mixtures : Evaluate solubility enhancers like Tween-80 or cyclodextrins .

Advanced: How to design a robust SAR study integrating crystallography data?

Methodological Answer:

  • Co-Crystallization : Soak the compound with target proteins (e.g., 5-HT₆ receptor) and solve structures via X-ray diffraction (2.0–2.5 Å resolution) .
  • Electron Density Maps : Use Phenix or CCP4 to validate ligand-binding poses .
  • Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .

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